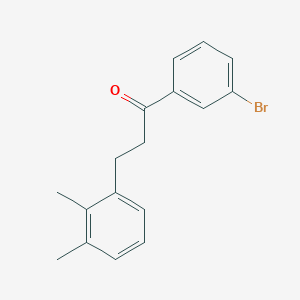

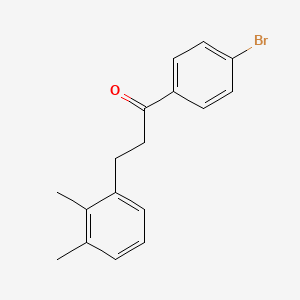

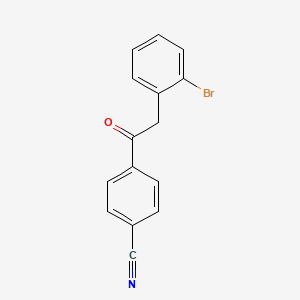

2-(2-Bromophenyl)-4'-cyanoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

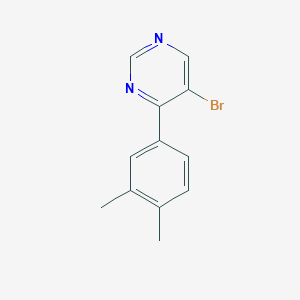

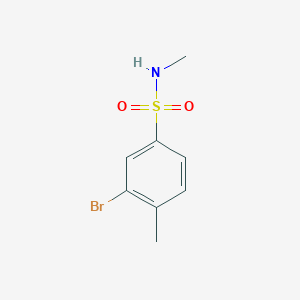

The compound of interest, 2-(2-Bromophenyl)-4'-cyanoacetophenone, is a brominated acetophenone derivative. Acetophenones are a class of organic compounds with a carbonyl group attached to a phenyl ring. The presence of a bromine atom and a cyano group in the compound suggests potential reactivity and applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates were synthesized and investigated for their DNA cleaving activities . Similarly, 2-(4-hydroxybiphenyl-3-yl)-1H-indoles were synthesized from anilines and 5′-bromo-2′-hydroxyacetophenone using palladium-catalyzed indole cyclization . These methods could potentially be adapted for the synthesis of 2-(2-Bromophenyl)-4'-cyanoacetophenone by incorporating the appropriate cyano functional group.

Molecular Structure Analysis

The molecular structure of related bromoacetophenone compounds has been studied. For example, the crystal structure of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran shows the 4-bromophenyl ring slightly rotated out of the benzofuran plane . Although the structure of 2-(2-Bromophenyl)-4'-cyanoacetophenone is not directly reported, it can be inferred that the presence of substituents such as bromine and cyano groups would influence the molecular conformation and possibly the reactivity of the compound.

Chemical Reactions Analysis

Bromoacetophenone derivatives participate in various chemical reactions. For instance, bromoacetophenone has been used as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with Glu-268 and Cys-302 residues . In another study, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones were oxygenated in the presence of a cobalt(II) Schiff base complex to yield benzodioxoles . These reactions demonstrate the reactivity of bromoacetophenone derivatives and suggest that 2-(2-Bromophenyl)-4'-cyanoacetophenone could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-4'-cyanoacetophenone are not directly reported in the provided papers. However, the properties of bromoacetophenone derivatives can be somewhat predicted. For example, the presence of a bromine atom typically increases the molecular weight and density of the compound, while the cyano group could contribute to the compound's polarity and reactivity. The photoreactivity of 4'-bromoacetophenone analogs has been explored, indicating that such compounds can generate monophenyl radicals capable of hydrogen atom abstraction . This suggests that 2-(2-Bromophenyl)-4'-cyanoacetophenone may also exhibit similar photoreactivity, which could be relevant for applications in photochemistry.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitory Properties

- Bromophenyl derivatives, including 2-(2-Bromophenyl)-4'-cyanoacetophenone analogs, have been synthesized and evaluated for their inhibitory action against human cytosolic carbonic anhydrase II (hCA II). These compounds have shown varying degrees of inhibition, suggesting their potential as novel drug candidates for treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimicrobial Activity

- Halogenated phenyl-acyloxymethyl derivatives, closely related to 2-(2-Bromophenyl)-4'-cyanoacetophenone, have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This indicates their potential as a novel class of antifungal agents (Buchta et al., 2004).

Antioxidant Activity

- Studies on bromophenyl derivatives, including those similar to 2-(2-Bromophenyl)-4'-cyanoacetophenone, have explored their antioxidant properties. These compounds have been found to possess low to moderate antioxidant activities, suggesting their potential utility in combating oxidative stress (Brahmana et al., 2021).

Synthesis of Heterocyclic Compounds

- The compound has been used as a key starting material for the synthesis of a variety of heterocyclic compounds with expected antibacterial activities. This illustrates its versatility as a precursor in the synthesis of potentially bioactive molecules (El-Hashash et al., 2015).

Novel Therapeutic Agents

- Novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety and derived from bromophenyl compounds have shown potential anticancer activities against liver and breast cancer cell lines. This underscores the potential of bromophenyl derivatives in the development of new cancer treatments (Hessien et al., 2009).

Eigenschaften

IUPAC Name |

4-[2-(2-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFAQYYNUKYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642308 |

Source

|

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-4'-cyanoacetophenone | |

CAS RN |

898784-11-7 |

Source

|

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.